

Spectroscopic Profile of 1,3-Dimethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethoxybenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethoxybenzene** (CAS No. 151-10-0), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular and Spectroscopic Overview

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an aromatic ether with the chemical formula $C_8H_{10}O_2$ and a molecular weight of 138.16 g/mol. Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3. This substitution pattern gives rise to a distinct spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR spectra of **1,3-Dimethoxybenzene** are presented below, with chemical shifts (δ) reported in parts per million (ppm).

1H NMR Data

The proton NMR spectrum of **1,3-Dimethoxybenzene** is characterized by signals in both the aromatic and aliphatic regions, corresponding to the benzene ring protons and the methoxy group protons, respectively.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	Triplet (t)	1H	H-5
~6.50	Doublet (d)	2H	H-4, H-6
~6.44	Triplet (t)	1H	H-2
~3.74	Singlet (s)	6H	2 x -OCH ₃

Solvent: Chloroform-d (CDCl₃)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of **1,3-Dimethoxybenzene**, four distinct signals are observed for the eight carbon atoms.

Chemical Shift (ppm)	Assignment
~160.9	C1, C3
~129.9	C5
~106.5	C4, C6
~101.2	C2
~55.3	-OCH ₃

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1,3-Dimethoxybenzene** shows absorptions indicative of its aromatic and ether functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Medium	C-H stretch (aromatic and aliphatic)
~1600, ~1470	Strong	C=C stretch (aromatic ring)
~1280-1200	Strong	C-O stretch (aryl ether, asymmetric)
~1170-1020	Strong	C-O stretch (aryl ether, symmetric)
~850-750	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here was obtained via electron ionization (EI).

m/z	Relative Intensity	Assignment
138	High	$[M]^+$ (Molecular Ion)
123	Moderate	$[M-CH_3]^+$
109	High	$[M-CHO]^+$ or $[M-C_2H_5]^+$
95	Moderate	$[M-CH_3-CO]^+$
78	Moderate	$[C_6H_6]^+$
65	Low	$[C_5H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of **1,3-Dimethoxybenzene** (approximately 10-20 mg) is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** A standard single-pulse experiment is used with a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled single-pulse experiment is performed. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required, with a relaxation delay of 2 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

- **Instrument Setup:** An FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.
- **Sample Application:** A small drop of neat **1,3-Dimethoxybenzene** is placed directly onto the surface of the ATR crystal, ensuring complete coverage.

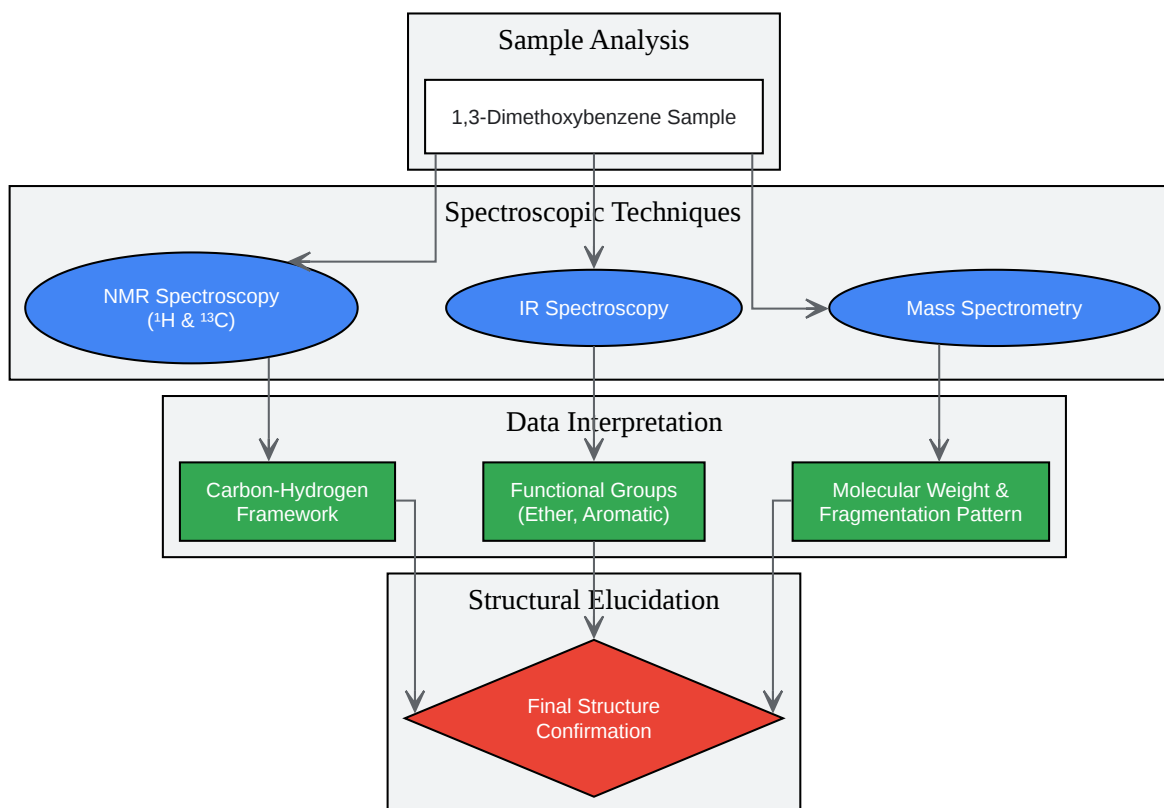
- **Data Acquisition:** The spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}). Multiple scans (e.g., 32 or 64) are co-added and averaged to obtain a high-quality spectrum.
- **Cleaning:** After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** A dilute solution of **1,3-Dimethoxybenzene** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow for the structural elucidation of an organic compound like **1,3-Dimethoxybenzene** using the discussed spectroscopic techniques is illustrated below.



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Caption: Workflow for the spectroscopic analysis of **1,3-Dimethoxybenzene**.

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